methyl 3-fluoro-4-(2-hydroxyethyl)benzoate
Description
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorine atom at the 3-position and a hydroxyethyl group at the 4-position
Properties
CAS No. |
1895361-60-0 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-fluoro-4-(2-hydroxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-fluoro-4-(2-hydroxyethyl)benzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective formation of the ester bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, improving the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyethyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major product is 3-fluoro-4-(2-carboxyethyl)benzoic acid.
Reduction: The major product is 3-fluoro-4-(2-hydroxyethyl)benzyl alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoate derivatives.
Scientific Research Applications
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but lacks the hydroxyethyl group.
Methyl 4-fluoro-3-nitrobenzoate: Contains a nitro group instead of a hydroxyethyl group.
Methyl 3-fluoro-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyethyl group.
Uniqueness
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
